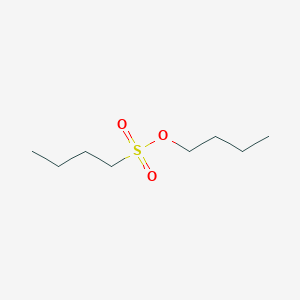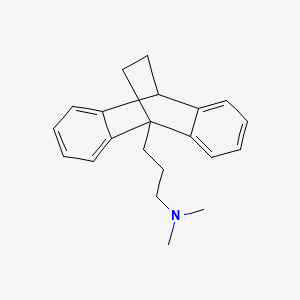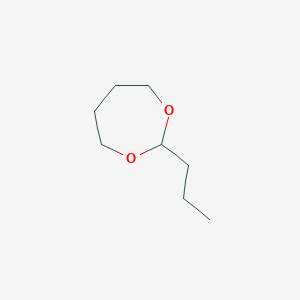
2-Propyl-1,3-dioxepane
Vue d'ensemble
Description
2-Propyl-1,3-dioxepane is a cyclic ether compound with the molecular formula C8H16O2. It is a colorless liquid with a faint ether-like odor and is soluble in many organic solvents such as ethanol and dimethylformamide . This compound is used as a solvent, reaction intermediate, or starting material in organic synthesis .
Méthodes De Préparation
2-Propyl-1,3-dioxepane can be synthesized through various methods. One common synthetic route involves the epoxidation of suitable precursors under specific reaction conditions . The industrial production of this compound typically involves the use of catalysts and controlled reaction environments to ensure high yield and purity . The exact details of the synthetic routes and reaction conditions may vary depending on the desired application and scale of production.
Analyse Des Réactions Chimiques
2-Propyl-1,3-dioxepane undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
2-Propyl-1,3-dioxepane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Propyl-1,3-dioxepane involves its interaction with various molecular targets and pathways. As a cyclic ether, it can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with other molecules . These interactions can result in the modulation of biological pathways and the exertion of specific effects, depending on the context of its use .
Comparaison Avec Des Composés Similaires
2-Propyl-1,3-dioxepane can be compared with other cyclic ethers such as tetrahydrofuran and 1,4-dioxane. While all these compounds share similar structural features, this compound is unique due to its specific ring size and substituent groups . This uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications where other cyclic ethers may not be as effective .
Similar Compounds
- Tetrahydrofuran (THF)
- 1,4-Dioxane
- 2-Methyl-1,3-dioxepane
These compounds share some similarities with this compound but differ in their chemical behavior and applications .
Propriétés
IUPAC Name |
2-propyl-1,3-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-5-8-9-6-3-4-7-10-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEMRQJTDNAWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OCCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482297 | |
| Record name | 1,3-Dioxepane, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38503-12-7 | |
| Record name | 1,3-Dioxepane, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


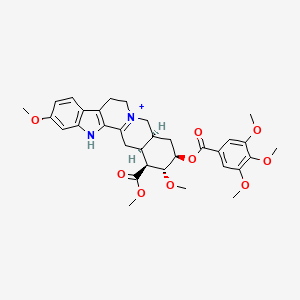

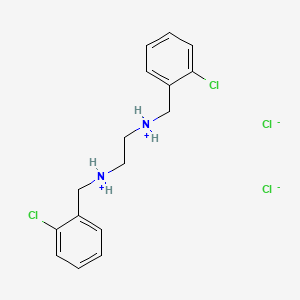

![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)

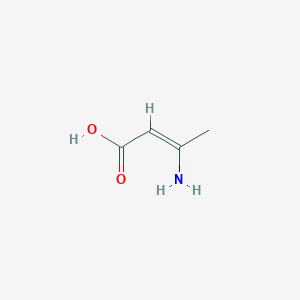
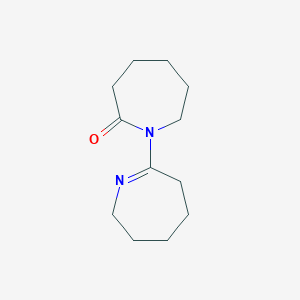

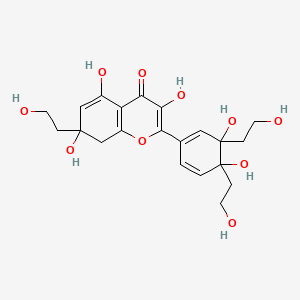
![2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester](/img/structure/B3060999.png)
![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)
